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Introduction
The delivery of small interfering RNA (siRNA) holds immense therapeutic potential, but its

clinical translation is contingent on the development of safe and effective delivery vehicles.

Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic siRNA delivery,

exemplified by the FDA-approved drug Onpattro®. A standard LNP formulation consists of four

key components: an ionizable cationic lipid for siRNA encapsulation and endosomal escape, a

helper phospholipid for structural integrity, cholesterol to stabilize the lipid bilayer, and a

PEGylated lipid to control particle size and increase circulation time.[1]

This document provides detailed application notes and protocols for the formulation of siRNA-

loaded LNPs incorporating the anionic helper lipid 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-

glycerol) (DOPG). The inclusion of anionic lipids like DOPG can modulate the physicochemical

properties and biological behavior of LNPs, potentially influencing their cellular uptake,

biodistribution, and interaction with the immune system.[2][3] Specifically, anionic helper lipids

have been shown to shift nanoparticle tropism towards the spleen, which could be

advantageous for targeting specific cell types or for immunomodulatory applications.[2][3]
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Data Presentation
The following tables summarize representative quantitative data for a standard siRNA-LNP

formulation and a formulation where the neutral helper lipid, DSPC, is replaced with the anionic

lipid, DOPG. These values are based on typical results obtained from microfluidic-based

synthesis and characterization.

Table 1: Lipid Formulation Composition

Component
Standard LNP (Molar Ratio
%)

DOPG LNP (Molar Ratio %)

Ionizable Cationic Lipid (e.g.,

DLin-MC3-DMA)
50 50

Helper Phospholipid (DSPC) 10 0

Helper Phospholipid (DOPG) 0 10

Cholesterol 38.5 38.5

PEGylated Lipid (e.g., DMG-

PEG2000)
1.5 1.5

Table 2: Physicochemical Characterization of siRNA-LNPs

Parameter Standard LNP DOPG LNP

Particle Size (Z-average, nm) 80 - 100 85 - 110

Polydispersity Index (PDI) < 0.2 < 0.2

Zeta Potential (mV) at pH 7.4 Near-neutral (~0 mV) Negative (-15 to -30 mV)

siRNA Encapsulation

Efficiency (%)
> 90% > 90%

Experimental Protocols
Protocol 1: Preparation of Lipid Stock Solutions
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Materials:

Ionizable Cationic Lipid (e.g., DLin-MC3-DMA)

1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG)

Cholesterol

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

Ethanol (200 proof, anhydrous)

Procedure:

1. Individually weigh the required amount of each lipid.

2. Dissolve each lipid in 100% ethanol to prepare individual stock solutions (e.g., 10-20 mM).

3. To prepare the final lipid mixture for formulation, combine the individual lipid stock

solutions in a glass vial to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 of Ionizable

Lipid:DOPG:Cholesterol:PEG-Lipid).

4. Vortex the final lipid mixture thoroughly to ensure homogeneity.

5. Store the lipid stock solutions at -20°C.

Protocol 2: Formulation of siRNA-DOPG LNPs using
Microfluidics
This protocol utilizes a microfluidic mixing device (e.g., NanoAssemblr®) for the controlled and

reproducible formulation of siRNA-LNPs.[4]

Materials:

Final lipid mixture in ethanol (from Protocol 1)

siRNA stock solution
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25 mM Acetate buffer (pH 4.0)

Phosphate-buffered saline (PBS), pH 7.4

Microfluidic mixing system and cartridges

Procedure:

1. Prepare the Aqueous Phase: Dilute the siRNA stock solution in 25 mM acetate buffer (pH

4.0) to the desired concentration. The acidic buffer is crucial for the protonation of the

ionizable lipid, facilitating its interaction with the negatively charged siRNA.[5]

2. Prepare the Organic Phase: Use the final lipid mixture in ethanol prepared in Protocol 1.

3. Set up the Microfluidic System:

Prime the microfluidic system with ethanol and the aqueous buffer as per the

manufacturer's instructions.

Load the aqueous siRNA solution into one syringe and the ethanolic lipid mixture into

another.

4. Mixing:

Set the desired total flow rate (e.g., 2-12 mL/min) and flow rate ratio (e.g., 3:1 aqueous

to organic phase).

Initiate the mixing process. The rapid mixing of the two streams within the microfluidic

channels induces the self-assembly of the lipids and siRNA into nanoparticles.[4][6]

5. Dilution and Neutralization: Collect the LNP solution from the outlet and immediately dilute

it with PBS (pH 7.4) to raise the pH and stabilize the newly formed nanoparticles.

6. Purification and Concentration:

Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using an

appropriate molecular weight cutoff (e.g., 10 kDa) dialysis cassette to remove ethanol

and unencapsulated siRNA.
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Concentrate the purified LNPs using a centrifugal filter device if necessary.

7. Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm syringe

filter.

8. Storage: Store the siRNA-DOPG LNPs at 4°C.

Protocol 3: Characterization of siRNA-DOPG LNPs
Particle Size and Polydispersity Index (PDI) Measurement:

Technique: Dynamic Light Scattering (DLS).[7]

Procedure:

1. Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

2. Measure the particle size (Z-average diameter) and PDI using a DLS instrument.

3. Perform the measurement in triplicate.

Zeta Potential Measurement:

Technique: Electrophoretic Light Scattering (ELS).

Procedure:

1. Dilute the LNP suspension in an appropriate low-salt buffer or deionized water.

2. Measure the zeta potential using a suitable instrument. The inclusion of the anionic

DOPG is expected to result in a negative surface charge at physiological pH.

3. Perform the measurement in triplicate.

siRNA Encapsulation Efficiency:

Technique: RiboGreen® Assay.[8]

Procedure:
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1. Prepare two sets of LNP samples.

2. In one set, add a surfactant (e.g., 0.5% Triton™ X-100) to lyse the LNPs and release

the encapsulated siRNA. This will measure the total siRNA.

3. In the second set, measure the amount of free (unencapsulated) siRNA without lysing

the LNPs.

4. Use the RiboGreen® reagent, which fluoresces upon binding to RNA, to quantify the

amount of siRNA in both sets against a standard curve.

5. Calculate the encapsulation efficiency using the following formula: Encapsulation

Efficiency (%) = [(Total siRNA - Free siRNA) / Total siRNA] x 100
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Caption: Workflow for siRNA-DOPG LNP Formulation.
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Caption: Cellular Uptake and Endosomal Escape Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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